molecular formula C21H18ClN3O6S2 B2423747 Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1223845-45-1

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2423747
CAS RN: 1223845-45-1
M. Wt: 507.96
InChI Key: CLDBMFYTGURVOP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzoate group, a pyrimidine ring, a sulfone group, and a thioacetamido group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a benzoate group could make it more acidic, while the sulfone group could increase its polarity .

Scientific Research Applications

Organic Synthesis Techniques

Research has focused on the synthesis of various compounds related to "Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate" to explore potential inhibitors of enzymatic processes and for the development of new pharmacologically active molecules. For example, Elliott et al. (1975) discussed the synthesis of N-10-methyl-4-thiofolic acid and related compounds as potential inhibitors of tetrahydrofolate's cofactor forms, highlighting a methodological approach to creating molecules that could inhibit specific biological processes (Elliott, R. D., Temple, C., Frye, J., & Montgomery, J. A., 1975).

Antimicrobial Activities

Studies have also examined the antimicrobial properties of derivatives of "Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate". For instance, Ukrainets et al. (2014) researched the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, which resulted in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used, pointing towards its potential use in creating novel antimicrobial agents (Ukrainets, I., Petrushova, L. A., Denisenko, A., & Grinevich, L. A., 2014).

Enzymatic Inhibition Studies

Research into the enzymatic inhibition capabilities of these compounds includes the study of their effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors for TS and DHFR. These compounds, particularly the classical analogue, showed potent inhibitory activities against both human TS and DHFR, suggesting their utility in designing dual-function inhibitors for cancer treatment (Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R., 2008).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection, substitution, and deprotection reactions.", "Starting Materials": [ "4-aminobenzoic acid", "methyl 4-bromobenzoate", "thiourea", "3-chloro-4-methylbenzenesulfonyl chloride", "triethylamine", "potassium carbonate", "acetic anhydride", "N,N-dimethylformamide", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Protection of the amino group of 4-aminobenzoic acid with acetic anhydride and N,N-dimethylformamide to form N-acetyl-4-aminobenzoic acid.", "Step 2: Substitution of the bromine atom in methyl 4-bromobenzoate with the thiol group of thiourea in the presence of potassium carbonate and water to form methyl 4-(2-mercaptoacetamido)benzoate.", "Step 3: Reaction of 3-chloro-4-methylbenzenesulfonyl chloride with triethylamine in ethyl acetate to form 3-chloro-4-methylbenzenesulfonamide.", "Step 4: Reaction of N-acetyl-4-aminobenzoic acid with 3-chloro-4-methylbenzenesulfonamide in the presence of triethylamine and N,N-dimethylformamide to form N-acetyl-4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid.", "Step 5: Reaction of N-acetyl-4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid with methyl 4-(2-mercaptoacetamido)benzoate in the presence of triethylamine and N,N-dimethylformamide to form Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate.", "Step 6: Deprotection of the acetyl group of N-acetyl-4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid with sodium hydroxide and water to form 4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid." ] }

CAS RN

1223845-45-1

Product Name

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Molecular Formula

C21H18ClN3O6S2

Molecular Weight

507.96

IUPAC Name

methyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O6S2/c1-12-3-8-15(9-16(12)22)33(29,30)17-10-23-21(25-19(17)27)32-11-18(26)24-14-6-4-13(5-7-14)20(28)31-2/h3-10H,11H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

CLDBMFYTGURVOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

solubility

not available

Origin of Product

United States

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